1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane
Description
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a 1,4-diazepane derivative featuring dual sulfonyl groups substituted with 5-chloro-2-methoxyphenyl moieties. This compound belongs to a class of molecules with a seven-membered diazepane ring, known for conformational flexibility and adaptability in drug design.
Structurally, the compound is characterized by:
Properties
Molecular Formula |
C19H22Cl2N2O6S2 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C19H22Cl2N2O6S2/c1-28-16-6-4-14(20)12-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-13-15(21)5-7-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3 |
InChI Key |
VKXVFNRURSIKQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,4-Diazepane Core
Cyclocondensation of Diamines with Carbonyl Compounds
The 1,4-diazepane ring is commonly synthesized via cyclocondensation reactions. A representative method involves:
- Reacting 1,2-diamines with ketones or aldehydes under acidic or basic conditions. For example, Baliah et al. (1978) demonstrated the use of ethylenediamine derivatives with diketones to form diazepanes.
- Microwave-assisted cyclization improves regioselectivity and reduces reaction time. A study by Thennarasu & Perumal (2002) achieved 89% yield for a diazepane derivative using microwave heating.
Example Protocol:
Sulfonylation of 1,4-Diazepane
Direct Sulfonylation with Aryl Sulfonyl Chlorides
The diazepane core undergoes sulfonylation using 5-chloro-2-methoxyphenylsulfonyl chloride. Key considerations include:
- Stoichiometry : Two equivalents of sulfonyl chloride are required.
- Base selection : Triethylamine (TEA) or NaH ensures deprotonation of the diazepane nitrogens.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Example Protocol (adapted from PubChem CID 1125124):
- Dissolve 1,4-diazepane (1.0 eq) in DCM .
- Add TEA (2.2 eq) and cool to 0°C.
- Slowly add 5-chloro-2-methoxyphenylsulfonyl chloride (2.2 eq) .
- Stir for 12–24 hours at room temperature.
- Quench with water , extract with DCM, and purify via column chromatography (hexane/EtOAc).
Stepwise Sulfonylation for Regiocontrol
To avoid steric hindrance, stepwise sulfonylation is employed:
- Protect one nitrogen with a tert-butoxycarbonyl (Boc) group.
- Sulfonylate the free nitrogen .
- Deprotect the Boc group using trifluoroacetic acid (TFA).
- Sulfonylate the second nitrogen .
Advantage : Enables better control over reaction kinetics and purity.
Alternative Routes via Intermediate Diazepinones
Synthesis of 5-Chloro-2-methoxyphenylsulfonyl Chloride
Optimization and Challenges
Key Challenges
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic rings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halogens and Lewis acids under controlled temperature conditions.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diazepane ring structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table compares 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane with structurally related 1,4-diazepane derivatives:
Key Observations :
- Ethyl or tert-butyl substituents (e.g., in compounds) may alter pharmacokinetics unfavorably .
- Sulfonyl Groups : Critical for stability and receptor interaction, as seen in SB-756050’s TGR5 activity despite its pharmacokinetic limitations .
Pharmacokinetic Challenges
- SB-756050: Exhibited non-linear pharmacokinetics and variable patient responses in Phase I trials, attributed to rapid metabolism or poor absorption .
- Chloro vs. Trifluoromethyl : Chloro substituents (as in the target compound) may reduce metabolic oxidation compared to trifluoromethyl groups, which are susceptible to enzymatic defluorination .
Biological Activity
1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a diazepane core substituted with sulfonyl groups linked to chlorinated methoxyphenyl moieties. Its molecular formula is . The structural arrangement plays a crucial role in its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the sulfonyl group enhances interaction with bacterial cell walls.
- Anticancer Potential : Preliminary data suggest that 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been associated with reduced inflammatory responses in vitro, likely due to inhibition of pro-inflammatory cytokines.
The biological activity of 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Interaction with Receptors : The compound could bind to various receptors, modulating signaling pathways associated with inflammation and cancer.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels in cells, contributing to oxidative stress and subsequent apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against various bacterial strains. Results indicated that compounds with para-substituted phenyl groups showed enhanced activity compared to their ortho counterparts. The mechanism was linked to disruption of bacterial cell wall synthesis .
Anticancer Activity
In a recent investigation involving human cancer cell lines, 1,4-bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane demonstrated IC50 values significantly lower than standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via caspase activation and downregulation of Bcl-2 proteins .
Anti-inflammatory Effects
Research focusing on inflammatory models showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing chronic inflammatory diseases .
Data Tables
Q & A
Q. What are the recommended methodologies for synthesizing 1,4-Bis[(5-chloro-2-methoxyphenyl)sulfonyl]-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of 1,4-diazepane using 5-chloro-2-methoxybenzenesulfonyl chloride. Key steps:
- Reagent stoichiometry : Use a 2:1 molar ratio of sulfonyl chloride to diazepane to ensure complete substitution .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. How should researchers address stability and storage challenges for this compound in laboratory settings?
- Methodological Answer :
- Storage conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation .
- Stability assays : Conduct periodic HPLC-UV analysis (λ = 254 nm) to monitor purity. Degradation products (e.g., free sulfonic acids) can be identified via LC-MS .
Q. What safety protocols are critical when handling this sulfonated diazepane derivative?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated organics .
Q. What in vitro screening strategies are suitable for evaluating its biological activity (e.g., antimicrobial or anticancer potential)?
- Methodological Answer :
- Cell-based assays : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
- Microbial testing : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values should be quantified .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for functionalization (e.g., substituting chlorine with fluorine) .
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., topoisomerase II). Validate with MD simulations (GROMACS) .
Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR vs. MS) for structural confirmation?
- Methodological Answer :
- Multi-nuclear NMR : Compare H, C, and F NMR (if fluorinated derivatives exist) with simulated spectra (ChemDraw) to confirm regiochemistry .
- High-resolution MS : Use ESI-TOF to verify molecular ion peaks. Discrepancies may indicate isotopic impurities (e.g., residual chlorine isotopes) .
Q. How can membrane separation technologies improve the scalability of its synthesis?
- Methodological Answer :
- Nanofiltration : Apply polyamide membranes (MWCO = 500 Da) to concentrate reaction mixtures while removing low-MW impurities (e.g., unreacted sulfonyl chloride) .
- Continuous flow systems : Optimize residence time and temperature in microreactors to enhance reproducibility and reduce batch-to-batch variability .
Q. What degradation pathways occur under environmental conditions, and how can they be monitored?
- Methodological Answer :
- Photolysis studies : Exclude solutions to UV light (λ = 300–400 nm) and analyze products via GC-MS. Major pathways include sulfonyl group cleavage .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess aquatic toxicity of degradation byproducts .
Q. How should researchers integrate theoretical frameworks (e.g., QSAR) into experimental design for structure-activity relationships?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
